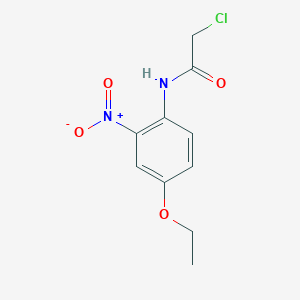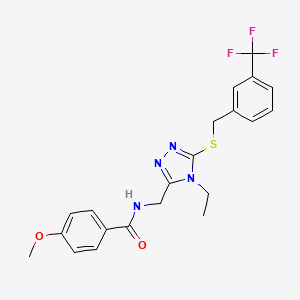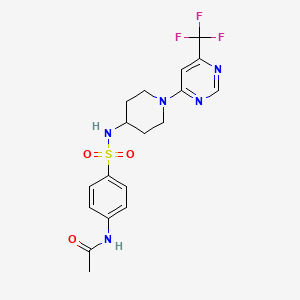
N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Structure-Activity Relationships
Research has been conducted to understand the structure-activity relationships of pyrazole derivatives, which are potent and specific antagonists for the brain cannabinoid receptor (CB1). These studies aimed to search for more selective and potent cannabimimetic ligands, which could have therapeutic implications for antagonizing the harmful side effects of cannabinoids and cannabimimetic agents. Key structural requirements for potent and selective CB1 receptor antagonistic activity were identified, including specific substitutions on the pyrazole ring (R. Lan et al., 1999).
Molecular Interaction Studies
Further studies have explored the molecular interactions of cannabinoid receptor antagonists with the CB1 receptor, providing insights into the binding mechanisms and developing unified pharmacophore models for CB1 receptor ligands. This research has contributed to understanding how these compounds interact with receptor binding sites, aiding in the design of new therapeutic agents (J. Shim et al., 2002).
Synthesis and Characterization
The synthesis and characterization of pyrazole-based compounds have been extensively studied, leading to the development of novel scaffolds with potential biological activities. These efforts include the creation of polyhydroquinoline scaffolds, highlighting the versatility of pyrazole derivatives in generating diverse and biologically active compounds (Nirav H. Sapariya et al., 2017).
Biological Evaluation
Research has also focused on the biological evaluation of these compounds, including their potential antiobesity effects. Studies on specific cannabinoid CB1 receptor antagonists have shown promise in reducing food intake, body weight, and adipose tissue mass in models of diet-induced obesity, supporting the hypothesis that targeting the CB1 receptor could be a viable pharmacological approach for weight management (A. L. Hildebrandt et al., 2003).
特性
IUPAC Name |
N-cyclopentyl-3-(1-methylpyrazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)15(20)16-13-6-2-3-7-13/h8,10,12-13H,2-7,9,11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSCPMRFDOAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

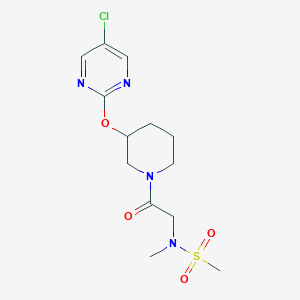

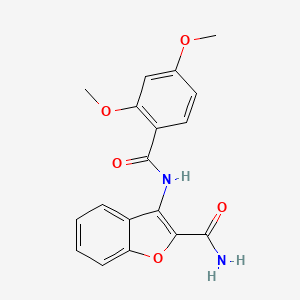
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)
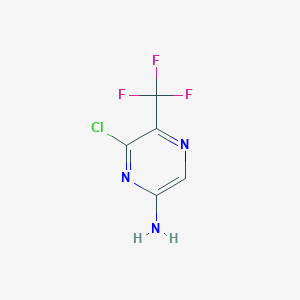
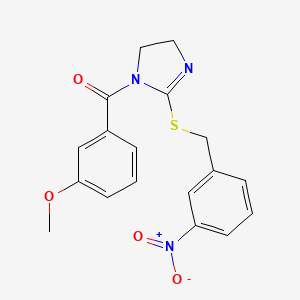

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B2692842.png)
